6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one mechanism of action
6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one mechanism of action
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one
Abstract
The escalating prevalence of metabolic disorders, such as type 2 diabetes and obesity, has intensified the search for novel therapeutic agents that can effectively modulate key metabolic pathways. The benzo[d]oxazol-2(3H)-one scaffold has emerged as a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including potential anticancer and anti-inflammatory properties. This technical guide focuses on a specific derivative, 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one, and posits a detailed, testable hypothesis for its mechanism of action. Drawing from the known bioactivities of related compounds and the critical role of the adiponectin signaling pathway in metabolic regulation, we hypothesize that 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one functions as a small-molecule agonist of the adiponectin receptors, AdipoR1 and AdipoR2. This guide provides a comprehensive overview of the adiponectin signaling cascade and presents a suite of detailed, field-proven experimental protocols for the rigorous validation of this hypothesis. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel metabolic therapeutics.
Part 1: Introduction and Scientific Background
The benzo[d]oxazol-2(3H)-one core is a privileged heterocyclic structure found in numerous biologically active compounds. Derivatives have been investigated for a range of therapeutic applications, including the inhibition of Traf2- and Nck-interacting kinase (TNIK) for the treatment of colorectal cancer and as inhibitors of the chromodomain protein CDYL.[1][2] The diverse functionalities of this scaffold suggest that substitutions on the benzoxazolone ring system can be tailored to achieve specific biological effects. The subject of this guide, 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one, is a derivative with potential as a modulator of metabolic pathways.
The Adiponectin System: A Key Regulator of Metabolic Homeostasis
Adiponectin is a crucial adipokine that plays a central role in the regulation of glucose and lipid metabolism.[3] It exerts its effects through two primary receptors, AdipoR1 and AdipoR2.[4] The activation of these receptors by adiponectin initiates a cascade of intracellular signaling events that collectively enhance insulin sensitivity and protect against metabolic dysfunction. Given the therapeutic potential of activating this pathway, there is significant interest in the development of small-molecule adiponectin receptor agonists.[3] One such orally active synthetic agonist is AdipoRon, which has been shown to bind to both AdipoR1 and AdipoR2, activating downstream signaling and ameliorating insulin resistance and glucose intolerance in animal models.[5][6]
Central Hypothesis
Based on the therapeutic potential of adiponectin receptor agonism and the chemical nature of the benzo[d]oxazol-2(3H)-one scaffold, we hypothesize that 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one acts as a direct agonist of adiponectin receptors AdipoR1 and AdipoR2, thereby activating the downstream AMPK and PPARα signaling pathways, respectively. This guide will provide the framework to test this hypothesis through a series of robust experimental designs.
Part 2: The Adiponectin Receptor Signaling Pathway
Upon binding of an agonist, AdipoR1 and AdipoR2 trigger distinct but complementary downstream signaling cascades.[7][8]
-
AdipoR1 and AMPK Activation: AdipoR1 is ubiquitously expressed, with high levels in skeletal muscle. Its activation leads to the recruitment of the adaptor protein APPL1, which in turn activates AMP-activated protein kinase (AMPK).[7][8] AMPK is a master regulator of cellular energy homeostasis.[9][10] Activated AMPK stimulates catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic, energy-consuming pathways.[9][10]
-
AdipoR2 and PPARα Activation: AdipoR2 is most prominently expressed in the liver.[7] Its activation leads to the stimulation of the peroxisome proliferator-activated receptor alpha (PPARα) pathway.[7][11] PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of genes involved in fatty acid transport and oxidation.[12][13]
The coordinated activation of both AMPK and PPARα pathways by an adiponectin receptor agonist would be expected to have profound beneficial effects on overall metabolic health.
Caption: Hypothesized signaling of 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one.
Part 3: Experimental Validation of the Mechanism of Action
To rigorously test the hypothesis, a multi-step experimental workflow is proposed. This workflow is designed to first establish direct binding to the receptors and then to quantify the functional downstream cellular consequences of this binding.
Caption: Experimental workflow for validating the hypothesized mechanism of action.
Direct Receptor Binding Assay: Fluorescence Polarization
Principle: This assay quantitatively measures the binding affinity of the test compound to purified AdipoR1 and AdipoR2 proteins. It is based on the principle that a small fluorescently labeled molecule (a probe that binds to the receptors) tumbles rapidly in solution, resulting in low polarization of emitted light. When a larger molecule (the receptor) binds to the probe, its tumbling slows, and the polarization of light increases. A test compound that binds to the receptor will displace the fluorescent probe, causing a decrease in polarization. This allows for the determination of the compound's binding affinity (Kd).[14][15]
Protocol:
-
Reagent Preparation:
-
Prepare purified, recombinant human AdipoR1 and AdipoR2 proteins.
-
Synthesize or procure a suitable fluorescent probe known to bind to the adiponectin receptors.
-
Prepare a serial dilution of 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one in an appropriate buffer (e.g., PBS with 0.1% DMSO).
-
-
Assay Setup (384-well plate format):
-
To each well, add a constant concentration of AdipoR1 or AdipoR2 protein and the fluorescent probe.
-
Add the serially diluted test compound to the wells. Include wells with no compound (maximum polarization) and wells with no receptor (minimum polarization) as controls.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped for FP measurements.
-
-
Data Analysis and Interpretation:
-
Plot the change in millipolarization (mP) units against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a binding affinity constant (Kd).
-
A dose-dependent decrease in fluorescence polarization indicates that the compound binds to the receptor. A low micromolar or nanomolar Kd value would suggest a potent interaction.
-
Cell-Based Functional Assay: AMPK Activation
Principle: The In-Cell Western™ (ICW) assay is a quantitative immunofluorescence method used to measure protein levels and post-translational modifications directly in cultured cells within a microplate.[16][17][18] This assay will be used to determine if the test compound induces the phosphorylation of AMPK at Threonine 172, a key indicator of its activation.[7]
Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line expressing AdipoR1 (e.g., C2C12 myotubes or HEK293 cells stably expressing AdipoR1) in a 96-well plate and culture until confluent.
-
Starve the cells in a low-serum medium for 2-4 hours prior to treatment.
-
Treat the cells with a range of concentrations of 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (DMSO) and a positive control (e.g., AdipoRon).[19]
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with PBS containing 0.1% Triton X-100 for 20 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a suitable blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) for 1.5 hours.[16]
-
Incubate the cells with two primary antibodies simultaneously: a rabbit anti-phospho-AMPK (Thr172) antibody and a mouse anti-total-AMPK antibody.
-
Wash the cells and then incubate with two secondary antibodies: an IRDye® 800CW goat anti-rabbit antibody and an IRDye® 680RD goat anti-mouse antibody. A cell normalization stain like CellTag™ 700 can also be included.[16]
-
-
Data Acquisition and Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the fluorescence intensity in both the 700 nm and 800 nm channels.
-
Normalize the phospho-AMPK signal (800 nm) to the total-AMPK signal (700 nm) for each well.
-
Plot the normalized phospho-AMPK signal against the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Interpretation: A dose-dependent increase in the ratio of phosphorylated AMPK to total AMPK would confirm that the compound activates the AMPK pathway downstream of receptor engagement.
Cell-Based Functional Assay: PPARα Transcriptional Activation
Principle: A reporter gene assay is used to measure the activation of a specific transcription factor. In this case, cells are engineered to express a luciferase reporter gene under the control of a promoter containing PPARα response elements (PPREs). If the test compound activates PPARα, the transcription factor will bind to the PPREs and drive the expression of luciferase, which can be quantified by measuring luminescence.[20]
Protocol:
-
Cell Culture and Transfection:
-
Use a cell line that expresses AdipoR2 (e.g., HepG2 hepatocytes).
-
Co-transfect the cells with two plasmids: one containing the luciferase gene downstream of a PPRE-containing promoter, and another constitutively expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Cell Treatment:
-
After transfection, treat the cells with various concentrations of 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one for 18-24 hours. Include a vehicle control and a positive control (e.g., a known PPARα agonist like Wy-14643).
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis and Interpretation:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
Plot the fold change against the compound concentration to determine the EC50.
-
Interpretation: A dose-dependent increase in luciferase activity indicates that the compound activates the PPARα transcriptional pathway.
Downstream Functional Assay: Glucose Uptake
Principle: A key physiological outcome of AMPK activation in muscle and fat cells is an increase in glucose uptake. This can be measured using a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[21][22]
Protocol:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts and differentiate them into myotubes, which are more metabolically active and responsive to stimuli that affect glucose uptake.
-
-
Treatment and Glucose Uptake:
-
Treat the differentiated myotubes with various concentrations of the test compound for a specified time.
-
Following treatment, incubate the cells with a medium containing 2-NBDG for 30-60 minutes.
-
-
Measurement of Glucose Uptake:
-
Wash the cells to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
-
Data Analysis and Interpretation:
-
Plot the fluorescence intensity against the compound concentration.
-
A dose-dependent increase in fluorescence indicates that the compound stimulates glucose uptake.
-
Part 4: Data Presentation and Hypothetical Results
The following tables summarize the expected quantitative data from the proposed experiments, assuming the hypothesis is correct.
Table 1: Receptor Binding Affinity
| Compound | AdipoR1 Kd (µM) | AdipoR2 Kd (µM) |
| 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one | 2.5 | 4.1 |
| AdipoRon (Positive Control)[5] | 1.8 | 3.1 |
Table 2: Functional Cellular Activity
| Assay | Parameter | 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one | Positive Control |
| AMPK Phosphorylation (ICW) | EC50 (µM) | 5.2 | AdipoRon (EC50 ~5-10 µM) |
| PPARα Activation (Reporter) | EC50 (µM) | 8.9 | Wy-14643 (EC50 ~1 µM) |
| Glucose Uptake (2-NBDG) | EC50 (µM) | 6.8 | Insulin (EC50 ~0.1 µM) |
Part 5: Conclusion and Future Directions
This technical guide has outlined a scientifically rigorous and logical framework for elucidating the mechanism of action of 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one. The central hypothesis is that this compound functions as an adiponectin receptor agonist. The proposed experimental workflow, from direct binding assays to functional cellular readouts, provides a comprehensive strategy to validate this hypothesis.
If the experimental results align with the hypothetical data presented, it would provide strong evidence that 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one is a novel, small-molecule adiponectin receptor agonist.
Future research directions would include:
-
In vivo Efficacy Studies: Testing the compound in animal models of obesity and type 2 diabetes (e.g., db/db mice) to assess its effects on glucose tolerance, insulin sensitivity, and lipid profiles.[5]
-
Pharmacokinetic and Safety Profiling: Determining the oral bioavailability, metabolic stability, and potential off-target effects of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency, selectivity, and pharmacokinetic properties.
The validation of 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one as an adiponectin receptor agonist would represent a significant step forward in the development of new therapeutics for metabolic diseases.
References
-
Hardie, D. G., Ross, F. A., & Hawley, S. A. (2012). AMPK: a nutrient and energy sensor that maintains energy homeostasis. Nature reviews Molecular cell biology, 13(4), 251-262. [Link]
-
Tyagi, S., Gupta, P., Saini, A. S., Kaushal, C., & Sharma, S. (2011). The peroxisome proliferator-activated receptor (PPAR): A family of nuclear receptors and their biological relevance-a review. Journal of advanced pharmaceutical technology & research, 2(4), 236. [Link]
-
Qiagen. (n.d.). AMPK Signaling. GeneGlobe. [Link]
-
Fang, H., & Judd, R. L. (2018). Adiponectin signaling pathways in liver diseases. Journal of clinical and translational hepatology, 6(2), 169. [Link]
-
Qiagen. (n.d.). PPARα/RXRα Activation. GeneGlobe. [Link]
-
Li, X., Zhao, J., & Li, J. (2024). Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications. Frontiers in Endocrinology, 15, 1349548. [Link]
-
Thundyil, J., & Lim, K. L. (2015). Adiponectin receptor signalling in the brain. British journal of pharmacology, 172(1), 15-28. [Link]
-
Choi, S. R., Lim, J. H., Kim, M. Y., Kim, E. N., & Kim, Y. (2019). Mechanisms of adiponectin action: implication of adiponectin receptor agonism in diabetic kidney disease. International journal of molecular sciences, 20(7), 1823. [Link]
-
Creative Diagnostics. (n.d.). AMPK Signaling Pathway. [Link]
-
Kahn, B. B., Alquier, T., Carling, D., & Hardie, D. G. (2005). AMP-activated protein kinase: ancient energy gauge provides clues to modern understanding of metabolism. Cell metabolism, 1(1), 15-25. [Link]
-
Cheng, H. L., & Rider, M. H. (2008). The adiponectin receptors AdipoR1 and AdipoR2 activate ERK1/2 through a Src/Ras-dependent pathway and stimulate cell growth. Biochemistry, 47(40), 10471-10480. [Link]
-
Vona-Davis, L., & Rose, D. P. (2013). Molecular pathways: adiponectin and leptin signaling in cancer. Clinical cancer research, 19(8), 1926-1932. [Link]
-
Jha, A., & Adole, P. S. (2017). Adiponectin and its receptors in diabetic kidney disease: molecular mechanisms and clinical potential. The Journal of Clinical Endocrinology & Metabolism, 102(7), 2291-2303. [Link]
-
Wikipedia. (2023, October 2). AdipoRon. [Link]
-
Otvos, L., Knappe, D., & Hoffmann, R. (2021). Potential adiponectin receptor response modifier therapeutics. Frontiers in pharmacology, 12, 638216. [Link]
-
Mitchell, S. J., La-Borde, P. J., & Das, S. (2022). Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice. Aging cell, 21(4), e13589. [Link]
-
Medrano, M., & Riaz, M. (2022). Adiponectin Receptor Agonist AdipoRon Ameliorates the Metabolic Complications in a Hyperandrogenic Rat Model of PCOS. Endocrinology, 163(1), bqab226. [Link]
-
LI-COR Biosciences. (2021, November 15). In-Cell Western™ Assay. [Link]
-
Creative Biolabs. (n.d.). PPAR Signaling Pathway. [Link]
-
Li, H., & Liu, Y. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Pharmacology, 13, 1045968. [Link]
-
Zizola, L., & Guma, F. C. (2011). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. The Journal of nutritional biochemistry, 22(10), 964-972. [Link]
-
Kim, J., & Park, Y. (2021). In vitro and in silico characterization of adiponectin-receptor agonist dipeptides. Scientific reports, 11(1), 1-12. [Link]
-
Sun, Y., Zang, Z., & Wu, M. (2013). Identification of adiponectin receptor agonist utilizing a fluorescence polarization based high throughput assay. PloS one, 8(5), e63354. [Link]
-
Azure Biosystems. (n.d.). What is the In-cell Western Assay?. [Link]
-
Hoffman, G. R. (2017). Quantitative analysis of signal transduction with in-cell western immunofluorescence assays. In Methods in molecular biology (Vol. 1636, pp. 131-145). Humana Press, New York, NY. [Link]
-
Nishimura, T., & Nakatomi, A. (2021). Study on the adiponectin receptor agonistic di- and tripeptides by in vitro and in silico analyses. Molecules, 26(16), 4983. [Link]
-
Sun, Y., Zang, Z., & Wu, M. (2013). Identification of adiponectin receptor agonist utilizing a fluorescence polarization based high throughput assay. PubMed, 23691079. [Link]
-
Bio-protocol. (n.d.). Protein Phosphorylation (Western Blot). [Link]
-
Choi, S. K., Kwon, Y., & Lee, Y. H. (2020). AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice. PloS one, 15(3), e0230227. [Link]
-
Sun, Y., Zang, Z., & Wu, M. (2013). Identification of Adiponectin Receptor Agonist Utilizing a Fluorescence Polarization Based High Throughput Assay. PLOS ONE, 8(5), e63354. [Link]
-
Sater, A. A., & Sweeney, G. (2024). A novel blood-based bioassay to monitor adiponectin signaling. International immunopharmacology, 120, 111890. [Link]
-
Wang, Y., & Liu, X. (2022). Adiponectin receptors activation performs dual effects on regulating myogenesis and adipogenesis of young and aged muscle satellite cells. Journal of cellular and molecular medicine, 26(23), 5858-5872. [Link]
-
Kim, S., Lee, Y., & Kim, J. W. (2018). Discovery of a novel potent peptide agonist to adiponectin receptor 1. PloS one, 13(6), e0199256. [Link]
-
Li, L. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorganic & medicinal chemistry letters, 67, 128745. [Link]
-
Huang, Z., & Ren, L. (2019). Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL. European journal of medicinal chemistry, 182, 111656. [Link]
Sources
- 1. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel potent peptide agonist to adiponectin receptor 1 | PLOS One [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
- 5. AdipoRon - Wikipedia [en.wikipedia.org]
- 6. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice | PLOS One [journals.plos.org]
- 7. Adiponectin Signaling Pathways in Liver Diseases [mdpi.com]
- 8. Adiponectin receptor signalling in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Mechanisms of Adiponectin Action: Implication of Adiponectin Receptor Agonism in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Identification of Adiponectin Receptor Agonist Utilizing a Fluorescence Polarization Based High Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of adiponectin receptor agonist utilizing a fluorescence polarization based high throughput assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. licorbio.com [licorbio.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. Quantitative Analysis of Signal Transduction with In-Cell Western Immunofluorescence Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and in silico characterization of adiponectin-receptor agonist dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
